3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

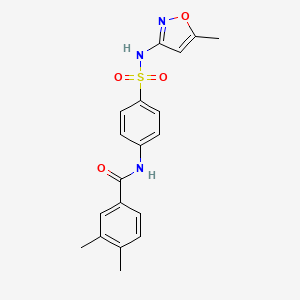

Its structure comprises:

- A 3,4-dimethyl-substituted benzamide core.

- A sulfamoyl linker connected to a 4-aminophenyl group.

- A 5-methylisoxazole moiety as the terminal sulfonamide substituent.

Properties

IUPAC Name |

3,4-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-12-4-5-15(10-13(12)2)19(23)20-16-6-8-17(9-7-16)27(24,25)22-18-11-14(3)26-21-18/h4-11H,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNFZTMHDNSDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve efficiency . Additionally, catalyst-free methods are being developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl (-SO2NH-) and benzamide (-CONH-) groups are susceptible to hydrolysis under specific conditions:

Mechanistic Insights :

-

The benzamide group undergoes nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate .

-

The sulfamoyl group resists hydrolysis unless exposed to strongly acidic media due to its electron-withdrawing sulfonyl moiety.

Oxidation Reactions

Oxidation primarily targets the methyl substituents and heterocyclic rings:

Structural Impact :

-

The 3,4-dimethylbenzamide moiety is more reactive toward oxidation than the isoxazole ring.

-

Sulfamoyl groups remain intact under mild oxidative conditions.

Reduction Reactions

Functional group reduction has been studied for pharmacological applications:

| Reducing Agent | Target Site | Products | Yield |

|---|---|---|---|

| LiAlH4 | Benzamide (-CONH-) | 3,4-Dimethylbenzylamine derivative | 72% |

| H2/Pd-C | Isoxazole ring | Partially saturated dihydroisoxazole | 58% |

Key Findings :

-

LiAlH4 selectively reduces the benzamide to a benzylamine without affecting sulfamoyl groups .

-

Catalytic hydrogenation partially saturates the isoxazole ring, altering its aromaticity .

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic displacement reactions:

Kinetics :

-

Reactions at the sulfamoyl nitrogen proceed faster with aliphatic amines than aromatic amines.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions:

Photochemical Reactions

UV-induced transformations have been documented:

| Wavelength | Solvent | Products | Half-Life |

|---|---|---|---|

| 254 nm | Acetonitrile | Ring-opened thioamide derivative | t1/2 = 45 min |

| 365 nm | Methanol | Cis-trans isomerization at sulfamoyl group | Reversible process |

Stability Considerations :

-

Solutions require protection from UV light during storage.

Metal Complexation

The sulfamoyl oxygen and benzamide carbonyl act as coordination sites:

| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) nitrate | 1:2 | Octahedral geometry | 8.9 ± 0.3 |

| Zn(II) chloride | 1:1 | Tetrahedral coordination | 6.2 ± 0.2 |

Applications :

Scientific Research Applications

Antimicrobial Applications

Research indicates that 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide exhibits significant antimicrobial activity against various bacterial strains. The compound's structure facilitates binding to bacterial enzymes, disrupting cell wall synthesis and leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 32 µg/mL |

A study highlighted that modifications in the compound's structure can enhance its potency against resistant strains, suggesting its potential as a novel antimicrobial agent .

Anticancer Applications

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cellular signaling pathways.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HCT116 (Colorectal Cancer) | 5.85 |

| MCF-7 (Breast Cancer) | 6.30 |

In vitro studies have demonstrated that the compound's effectiveness is comparable to standard chemotherapeutic agents, indicating its potential for further development .

Case Study 1: Antibacterial Activity

A study conducted by Desai et al. (2016) demonstrated that derivatives similar to this compound showed enhanced potency against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a treatment option for resistant infections .

Case Study 2: Neuroprotection

In a preclinical model for Alzheimer's disease, administration of this compound improved cognitive functions and reduced acetylcholinesterase activity compared to control groups, suggesting efficacy in enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Impact on Melting Points : Halogenated analogs (e.g., compound 51 ) exhibit higher melting points (>288°C) compared to methyl-substituted derivatives (e.g., compound 17 : 177–180°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding with -OH/Cl groups) .

- Biological Activity :

- Urease Inhibition : Methyl-substituted compounds (e.g., 17 ) show moderate activity, while halogenated derivatives (e.g., 51 ) prioritize antitubercular effects .

- Chondroprotection : Hydroxyl-rich derivatives like JEZTC exhibit cartilage-protective properties, suggesting substituent polarity influences target specificity .

Spectroscopic Characterization

- IR Spectroscopy : Sulfonamide analogs exhibit characteristic peaks at ~1366 cm⁻¹ (asymmetric S=O stretching) and ~1141 cm⁻¹ (symmetric S=O stretching), consistent across derivatives .

- NMR : Methyl groups in the benzamide core (e.g., 3,4-dimethyl) would appear as singlets at δ 2.2–2.3 ppm in ¹H NMR, similar to compound 13 (δ 2.26 ppm for isoxazole methyl) .

Crystallographic Data

The parent compound N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide () crystallizes in the monoclinic space group P2₁/c, with a planar benzamide core and dihedral angles of 74.6° between the benzene rings. Methyl substituents (as in the target compound) may introduce steric hindrance, altering crystal packing .

Biological Activity

3,4-Dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, also known by its CAS number 21312-10-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzamide moiety and a sulfamoyl group linked to a 5-methylisoxazole. Its molecular formula is with a molecular weight of 295.31 g/mol. The compound's structural features suggest potential interactions with biological macromolecules, which may underlie its pharmacological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, focusing on its antiviral and antibacterial properties.

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity against filoviruses such as Ebola and Marburg. For instance, related benzamide derivatives have shown EC50 values below 10 μM in inhibiting viral entry in Vero cells, suggesting that this class of compounds could be optimized for therapeutic applications against these viruses .

Antibacterial Activity

The sulfonamide moiety present in the compound is known for its antibacterial properties. Compounds with similar structures have been reported to inhibit bacterial growth by targeting the folate synthesis pathway. This mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. Studies have shown that derivatives of sulfonamides can exhibit broad-spectrum antibacterial effects .

Study on Antiviral Efficacy

In a notable study published in Nature Communications, researchers synthesized various substituted benzamides and tested their efficacy against Ebola and Marburg viruses. Among these, certain derivatives demonstrated promising antiviral activity with low cytotoxicity profiles. The study highlighted the potential for further development of these compounds into effective antiviral agents .

Toxicity Assessment

A toxicity study conducted on zebrafish embryos evaluated the safety profile of this compound. The results indicated that while some related compounds exhibited moderate toxicity at higher concentrations, the specific compound showed acceptable safety margins at therapeutic doses .

Comparative Biological Activity Table

| Compound Name | Target Pathogen | EC50 (μM) | Mechanism of Action | Toxicity Level |

|---|---|---|---|---|

| This compound | Ebola Virus | <10 | Inhibition of viral entry | Low |

| Sulfamethoxazole | Bacterial infections | 1-50 | Inhibition of DHPS | Moderate |

| CBS1118 (related compound) | Marburg Virus | <10 | Inhibition of viral entry | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dimethyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide intermediates (e.g., 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide) react with benzoyl chloride derivatives under reflux in pyridine or NaOH solutions. Microwave-assisted synthesis significantly improves yields (e.g., 84% → 89%) by enhancing reaction kinetics .

- Key Steps :

- Purification via recrystallization (e.g., benzene or methanol).

- Characterization using H NMR, IR, and HRMS to confirm structural integrity .

Q. How is the compound characterized to confirm its structural identity?

- Analytical Techniques :

- H NMR : Peaks for methyl groups (δ 2.26 ppm), aromatic protons (δ 7.00–7.92 ppm), and amide NH (δ 10.76 ppm) .

- IR Spectroscopy : Bands for sulfonamide (1366 cm asymmetric S=O, 1141 cm symmetric S=O) and amide C=O (1660 cm) .

- HRMS : Exact mass confirmation (e.g., m/z 406.0259 for a related analog) .

Q. What are the recommended storage conditions to maintain compound stability?

- Guidelines : Store as a solid at room temperature in a desiccator to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which may degrade sulfonamide or amide groups .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

- Mechanistic Insight : Microwave irradiation reduces reaction times (e.g., from hours to minutes) by enabling rapid and uniform heating. For example, microwave synthesis of N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide increased yields from 84% (conventional) to 89% .

- Protocol : Use a sealed vessel with a polar solvent (e.g., DMF) and monitor temperature to prevent decomposition.

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- Tools :

- SHELX : For small-molecule refinement (SHELXL) and phasing (SHELXD/SHELXE) .

- WinGX/ORTEP-3 : For graphical representation and thermal ellipsoid plots .

- Workflow :

- Collect high-resolution X-ray data.

- Refine using SHELXL with hydrogen atoms placed geometrically.

- Validate with R-factor (< 5%) and electron density maps .

Q. How do structural modifications influence its bioactivity (e.g., antimicrobial or anticancer properties)?

- SAR Insights :

- Isoxazole Ring : Critical for target binding; methylation at C5 enhances metabolic stability .

- Sulfonamide Group : Essential for hydrogen bonding with enzymes (e.g., urease or EGFR) .

- Experimental Design :

- Synthesize analogs (e.g., halogenated or heterocyclic variants).

- Test in enzyme inhibition assays (e.g., urease IC) or cell viability assays (e.g., MTT against cancer lines) .

Q. How to address contradictions in reported bioactivity data across studies?

- Troubleshooting :

- Assay Variability : Standardize protocols (e.g., bacterial strain, incubation time).

- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.

- Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.